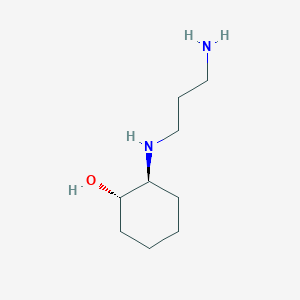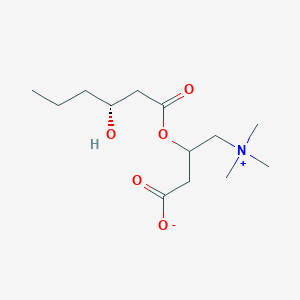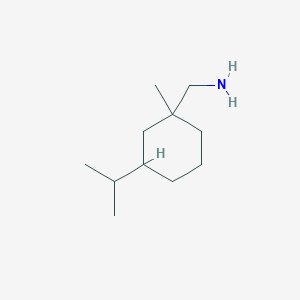
(3-Isopropyl-1-methylcyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Isopropyl-1-methylcyclohexyl)methanamine is an organic compound belonging to the class of amines It is characterized by a cyclohexane ring substituted with an isopropyl group, a methyl group, and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropyl-1-methylcyclohexyl)methanamine typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material is a cyclohexane derivative, which is functionalized with an isopropyl group and a methyl group.
Amination Reaction: The functionalized cyclohexane undergoes an amination reaction where an amine group is introduced. This can be achieved using reagents such as ammonia or primary amines under specific conditions.
Purification: The final product is purified using techniques such as distillation or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3-Isopropyl-1-methylcyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines with lower oxidation states.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(3-Isopropyl-1-methylcyclohexyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3-Isopropyl-1-methylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methylamine: A simpler amine with a single methyl group attached to the nitrogen atom.
Cyclohexylamine: An amine with a cyclohexane ring attached to the nitrogen atom.
Isopropylamine: An amine with an isopropyl group attached to the nitrogen atom.
Uniqueness
(3-Isopropyl-1-methylcyclohexyl)methanamine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C11H23N |
|---|---|
Peso molecular |
169.31 g/mol |
Nombre IUPAC |
(1-methyl-3-propan-2-ylcyclohexyl)methanamine |
InChI |
InChI=1S/C11H23N/c1-9(2)10-5-4-6-11(3,7-10)8-12/h9-10H,4-8,12H2,1-3H3 |
Clave InChI |
ZAFHFKYQBYASNI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCCC(C1)(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)terephthalate](/img/structure/B13357281.png)
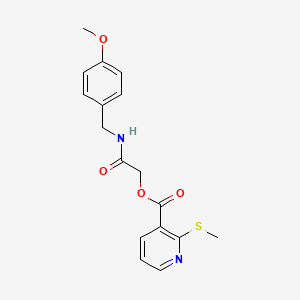
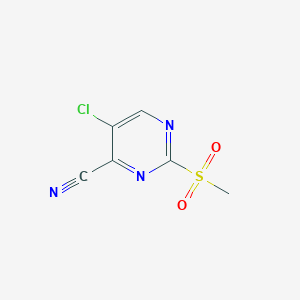
![N-[2-(1H-pyrazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B13357298.png)
![2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B13357306.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13357309.png)
![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357316.png)
![6-(4-Bromophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357327.png)
![1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13357331.png)


